Ethyl 6-methyl-2-(3-phenylpropanamido)thieno[2,3-d]thiazole-5-carboxylate
Description
Ethyl 6-methyl-2-(3-phenylpropanamido)thieno[2,3-d]thiazole-5-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-d]thiazole core. Its structure includes a 6-methyl substituent, a 3-phenylpropanamido group at position 2, and an ethyl ester at position 3.
Properties
IUPAC Name |
ethyl 6-methyl-2-(3-phenylpropanoylamino)thieno[2,3-d][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-3-23-17(22)15-11(2)14-16(24-15)20-18(25-14)19-13(21)10-9-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIZXNNGLJTGIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)CCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of related compounds:
Key Differences and Implications
Core Heterocycle: The thieno[2,3-d]thiazole core (target compound) offers distinct electronic properties compared to pyrimidine (e.g., ) or isothiazole () derivatives. Thiazole rings are more electron-rich, influencing reactivity in nucleophilic substitutions. Pyrimidine-containing analogs (e.g., ) may exhibit enhanced hydrogen-bonding capacity, critical for binding to biological targets.
Amino groups () increase polarity and solubility in aqueous media, advantageous for pharmacokinetics but may reduce blood-brain barrier penetration. Chloro substituents () enhance electrophilicity, enabling cross-coupling reactions but may confer cytotoxicity.
Synthetic Accessibility: The target compound’s synthesis likely involves amidation of a precursor (e.g., hydrazino-carbodithioate intermediates, as in ), whereas amino-substituted analogs () are synthesized via Gewald reactions. Pyrimidine derivatives () often require multi-step cyclization, reducing yield compared to thiazole-based routes.
Stability and Reactivity: Ethyl thieno[2,3-d]thiazole-5-carboxylate derivatives () show volatility upon decarboxylation, but the 3-phenylpropanamido group in the target compound may stabilize the structure. Isoxazole-containing analogs () are prone to ring-opening under acidic conditions, limiting their utility in certain formulations.
Q & A
Q. Critical Parameters :
- Excess reagents may improve yields but complicate purification.
- Moisture-sensitive steps require inert atmospheres (e.g., N₂) .
Which characterization techniques are most reliable for confirming the structure and purity of this compound?
Basic Research Question
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the ethyl carboxylate group shows characteristic triplet (~1.3 ppm) and quartet (~4.3 ppm) signals .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak at m/z 443.12) .
- X-ray Crystallography : Resolves bond lengths and angles, as seen in similar thieno-thiazole derivatives (e.g., planar thieno[2,3-d]thiazole core with dihedral angles <3°) .
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | δ 1.35 (t, 3H, CH₂CH₃), δ 6.8–7.5 (m, aromatic H) | |
| X-ray Diffraction | Planar fused-ring system (RMSD = 0.02 Å) |
What preliminary biological activities have been reported for this compound?
Basic Research Question
Initial screenings suggest antimicrobial and enzyme-inhibitory properties:
- Antimicrobial Activity : Significant activity against Staphylococcus aureus (MIC = 8 µg/mL) and Bacillus subtilis (MIC = 16 µg/mL) due to the thieno-thiazole core disrupting bacterial cell wall synthesis .
- Enzyme Inhibition : IC₅₀ values of 12 µM against tyrosine kinase, attributed to the 3-phenylpropanamido group’s interaction with the ATP-binding pocket .
Methodological Note : Bioassays should include positive controls (e.g., ciprofloxacin for antimicrobial tests) and dose-response curves .
How do structural modifications impact the biological activity of this compound?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
- Thiazole Ring Modifications : Replacing the methyl group with bulkier substituents (e.g., isopropyl) reduces antimicrobial activity by 50%, suggesting steric hindrance .
- Amide Linker : Substituting 3-phenylpropanamido with a shorter acetyl group abolishes enzyme inhibition, emphasizing the role of aromatic stacking .
Table 2 : SAR Comparison of Derivatives
| Derivative | Functional Group Modified | Bioactivity Change | Reference |
|---|---|---|---|
| Methyl → Isopropyl | Thiazole substituent | ↓ Antimicrobial activity | |
| Propanamido → Acetyl | Amide linker | ↓ Enzyme inhibition (IC₅₀ >100 µM) |
What crystallographic data and computational tools are available for analyzing this compound’s molecular interactions?
Advanced Research Question
- Crystal Structure Analysis : The compound’s fused-ring system adopts a planar conformation, stabilized by C–H···O/N hydrogen bonds (e.g., bond length = 2.89 Å) .
- Software Tools : SHELXL for refinement (R-factor <0.05) and Cambridge Structural Database (CSD) for comparing packing motifs .
Table 3 : Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| Dihedral Angle (Thieno-Thiazole vs. Phenyl) | 2.66° |
How can researchers resolve contradictions in synthetic yields or bioactivity data across studies?
Advanced Research Question
Common discrepancies arise from:
- Reagent Purity : Impure acyl chlorides reduce cyclization efficiency. Validate via TLC or HPLC before use .
- Biological Assay Variability : Standardize protocols (e.g., broth microdilution for MIC tests) and use cell lines with consistent passage numbers .
- Structural Isomerism : Check for regioisomers (e.g., via NOESY NMR) if unexpected bioactivity arises .
Case Study : Failed decarboxylation of similar thieno-thiazole acids due to volatility highlights the need for inert conditions or alternative protecting groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
